molecular formula C8H15N3O3 B14576728 1-(2-Methoxyethyl)-2-(nitromethylidene)hexahydropyrimidine CAS No. 61532-81-8

1-(2-Methoxyethyl)-2-(nitromethylidene)hexahydropyrimidine

Cat. No.: B14576728
CAS No.: 61532-81-8
M. Wt: 201.22 g/mol
InChI Key: KGWFAZNUMYXOSX-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-(nitromethylidene)hexahydropyrimidine is a heterocyclic organic compound It features a hexahydropyrimidine ring substituted with a 2-methoxyethyl group and a nitromethylidene group

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-2-(nitromethylidene)hexahydropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexahydropyrimidine derivatives, 2-methoxyethanol, and nitromethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the nucleophilic substitution reactions.

    Synthetic Route: The 2-methoxyethyl group is introduced via nucleophilic substitution, followed by the addition of the nitromethylidene group through a condensation reaction with nitromethane.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions for higher yields and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitromethylidene group to an amine group.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted hexahydropyrimidine compounds.

Scientific Research Applications

1-(2-Methoxyethyl)-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-(nitromethylidene)hexahydropyrimidine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: In biological systems, it may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, its nitromethylidene group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-2-(nitromethylidene)hexahydropyrimidine can be compared with similar compounds, such as:

    1-(2-Hydroxyethyl)-2-(nitromethylidene)hexahydropyrimidine: This compound has a hydroxyethyl group instead of a methoxyethyl group, leading to different solubility and reactivity properties.

    1-(2-Methoxyethyl)-2-(aminomethylidene)hexahydropyrimidine: The nitromethylidene group is replaced with an aminomethylidene group, which affects its chemical reactivity and potential biological activities.

    1-(2-Methoxyethyl)-2-(formylmethylidene)hexahydropyrimidine: This compound features a formylmethylidene group, resulting in different chemical and physical properties.

Properties

CAS No.

61532-81-8

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-(nitromethylidene)-1,3-diazinane

InChI

InChI=1S/C8H15N3O3/c1-14-6-5-10-4-2-3-9-8(10)7-11(12)13/h7,9H,2-6H2,1H3

InChI Key

KGWFAZNUMYXOSX-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCCNC1=C[N+](=O)[O-]

Origin of Product

United States

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